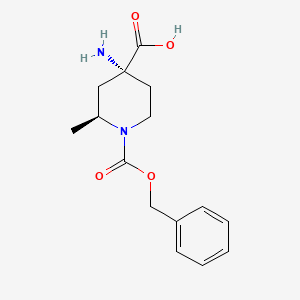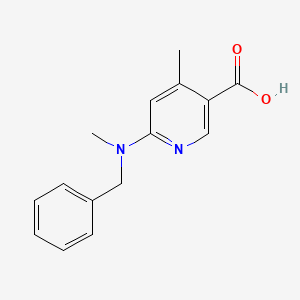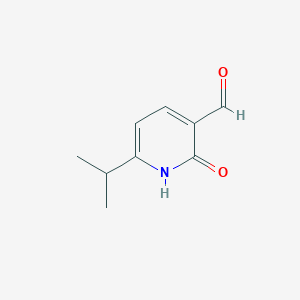
Methyl 2-bromo-4-cyclopropylbenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-bromo-4-cyclopropylbenzoate is an organic compound known for its unique chemical structure and properties. It is a derivative of benzoic acid, featuring a bromine atom and a cyclopropyl group attached to the benzene ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-bromo-4-cyclopropylbenzoate typically involves the bromination of a suitable precursor, followed by esterification. One common method involves the bromination of 4-cyclopropylbenzoic acid using bromine or a brominating agent under controlled conditions. The resulting 2-bromo-4-cyclopropylbenzoic acid is then esterified with methanol in the presence of an acid catalyst to yield this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Industrial methods may also incorporate advanced techniques such as continuous flow reactors to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-bromo-4-cyclopropylbenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to yield different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Coupling Reactions: Palladium catalysts and organoboron reagents are employed in Suzuki-Miyaura coupling
Major Products Formed
Substitution: Various substituted benzoates depending on the nucleophile used.
Oxidation: 2-bromo-4-cyclopropylbenzoic acid.
Reduction: Reduced derivatives of the ester group.
Wissenschaftliche Forschungsanwendungen
Methyl 2-bromo-4-cyclopropylbenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and in the study of reaction mechanisms.
Biology: Acts as a competitive inhibitor of myosin phosphatase, influencing cardiac contractility.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.
Wirkmechanismus
The compound exerts its effects primarily through inhibition of the enzyme myosin phosphatase. By binding to the enzyme, it prevents the dephosphorylation of myosin light chains, leading to increased cardiac contractility. This mechanism involves specific molecular interactions at the active site of the enzyme, disrupting its normal function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 4-bromo-2-cyclopropylbenzoate: Similar structure but with different substitution pattern.
Methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl)benzoate: Contains additional functional groups and exhibits photoactive properties.
Uniqueness
Methyl 2-bromo-4-cyclopropylbenzoate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to inhibit myosin phosphatase sets it apart from other similar compounds, making it valuable in both research and potential therapeutic applications .
Eigenschaften
Molekularformel |
C11H11BrO2 |
|---|---|
Molekulargewicht |
255.11 g/mol |
IUPAC-Name |
methyl 2-bromo-4-cyclopropylbenzoate |
InChI |
InChI=1S/C11H11BrO2/c1-14-11(13)9-5-4-8(6-10(9)12)7-2-3-7/h4-7H,2-3H2,1H3 |
InChI-Schlüssel |
MAZAYUOENRVNIE-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=C(C=C(C=C1)C2CC2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![N-Cyclopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-8-carboxamide](/img/structure/B13004041.png)




![8-Oxabicyclo[3.2.1]octan-6-amine](/img/structure/B13004067.png)



